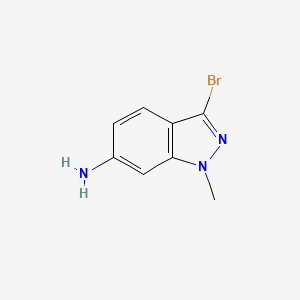

3-Bromo-1-methyl-1H-indazol-6-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1-methylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-4-5(10)2-3-6(7)8(9)11-12/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIGJNCYOXHIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678483 | |

| Record name | 3-Bromo-1-methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203181-56-9 | |

| Record name | 3-Bromo-1-methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-1-methyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-1-methyl-1H-indazol-6-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document outlines its molecular characteristics and provides a foundational workflow for its analysis.

Core Molecular Data

The fundamental molecular properties of 3-Bromo-1-methyl-1H-indazol-6-amine are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.07 g/mol [1][2] |

| CAS Number | 1203181-56-9[1][2] |

| Canonical SMILES | CN1N=C(Br)C2=C1C=C(N)C=C2 |

Physicochemical Properties

| Property | Value |

| Physical Form | Pale-yellow to Yellow-brown Solid |

| Purity | ≥97% - 98% |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of 3-Bromo-1-methyl-1H-indazol-6-amine. The specific reaction conditions and analytical parameters would be optimized based on the specific laboratory setup and desired purity.

Caption: A generalized workflow for the synthesis and analytical characterization of 3-Bromo-1-methyl-1H-indazol-6-amine.

Detailed Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of 3-Bromo-1-methyl-1H-indazol-6-amine are proprietary and not publicly available, a general approach based on standard organic chemistry techniques can be outlined.

General Synthesis Protocol:

A plausible synthetic route would involve the methylation and subsequent bromination of a suitable indazole precursor. The final amination step would yield the target compound. The purification would likely be achieved through column chromatography.

General Analytical Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure, including the position of the bromine, methyl, and amine groups on the indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is a common starting point.

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways in which 3-Bromo-1-methyl-1H-indazol-6-amine is involved. As a substituted indazole, it may be investigated for its potential as a kinase inhibitor or for other roles in cell signaling, which are common targets for this class of compounds. Further research is required to elucidate its biological activity and mechanism of action.

The following diagram represents a hypothetical logical relationship for screening this compound as a kinase inhibitor.

Caption: A logical workflow for screening 3-Bromo-1-methyl-1H-indazol-6-amine as a potential kinase inhibitor.

References

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-6-amine: A Core Component for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-1H-indazol-6-amine (CAS No. 1203181-56-9), a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and this particular derivative offers a versatile platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors. This document consolidates available physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, and discusses its potential applications, drawing from data on structurally related analogues. The guide is intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in drug discovery and development programs.

Introduction and Significance

3-Bromo-1-methyl-1H-indazol-6-amine is a substituted indazole, a class of aromatic heterocyclic compounds that have garnered significant interest in the pharmaceutical industry. The indazole core is isosteric to purine and is a crucial pharmacophore in a variety of approved drugs and clinical candidates, known for its ability to form key hydrogen bond interactions with protein targets.

The strategic placement of the bromine atom at the 3-position, a methyl group at the N-1 position, and an amine group at the 6-position makes this molecule a highly valuable and versatile intermediate. The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the core. The primary amine at the 6-position provides a nucleophilic site for amide bond formation, sulfonylation, or reductive amination, enabling the extension of the molecule to interact with different regions of a target's binding site. The N-1 methylation prevents tautomerization and provides a fixed vector for substitution, which can be crucial for optimizing binding affinity and pharmacokinetic properties.

Given these structural features, 3-Bromo-1-methyl-1H-indazol-6-amine is a critical starting material for the synthesis of targeted therapies, particularly in oncology and inflammatory diseases where kinase inhibition is a validated therapeutic strategy.[1][2]

Physicochemical and Spectroscopic Properties

The empirical data for 3-Bromo-1-methyl-1H-indazol-6-amine is not extensively reported in peer-reviewed literature. The following table summarizes the available information from commercial suppliers and inferred properties based on closely related analogues.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-1-methyl-1H-indazol-6-amine | - |

| CAS Number | 1203181-56-9 | [3][4] |

| Molecular Formula | C₈H₈BrN₃ | [3][5] |

| Molecular Weight | 226.07 g/mol | [3][5] |

| Appearance | Expected to be a solid at room temperature. An unmethylated analogue, 3-Bromo-1H-indazol-6-amine, is a pale-yellow to yellow-brown solid. | Inferred |

| Melting Point | Not publicly available. | - |

| Boiling Point | Not publicly available. | - |

| Solubility | Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and methanol. | Inferred |

| Purity (Commercial) | Typically ≥97% | [3] |

Spectroscopic Data Interpretation

While specific spectra for this compound are not available in the public domain, we can predict the key features based on its structure and data from its isomers, such as 6-bromo-1-methyl-1H-indazol-3-amine.[6]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group (likely around 3.7-4.0 ppm), and a broad singlet for the amine protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the molecular formula. The chemical shifts would be influenced by the electron-donating amine group and the electron-withdrawing bromine atom.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak [M]⁺ would be observed at m/z 226, and the [M+2]⁺ peak at m/z 228.[6][7]

Synthesis and Characterization Workflow

Plausible Synthetic Pathway

A logical approach would start from a commercially available substituted fluorobenzonitrile, followed by cyclization, bromination, and methylation. The order of these steps is critical for achieving the desired regioselectivity and overall yield.

Caption: Plausible synthetic workflow for 3-Bromo-1-methyl-1H-indazol-6-amine.

Causality behind Experimental Choices:

-

Indazole Ring Formation: The reaction of a 2-fluorobenzonitrile with hydrazine hydrate is a well-established method for constructing the 3-aminoindazole core.[1][2] The ortho-fluoro group acts as a good leaving group for the intramolecular nucleophilic aromatic substitution by the hydrazine adduct.

-

Diazotization and Bromination (Sandmeyer Reaction): Converting the 3-amino group to a bromo group is efficiently achieved via a Sandmeyer reaction. This involves diazotization of the primary amine with sodium nitrite in an acidic medium (HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. This is a standard and reliable transformation.

-

N-Methylation: The methylation of the indazole nitrogen is typically performed using an electrophilic methyl source like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF.[6] N-1 methylation is generally favored over N-2 for indazoles under these conditions.

-

Nitro Group Reduction: The final step involves the reduction of the nitro group to the desired primary amine. This can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.

Purification and Characterization Protocol

Step-by-Step Purification:

-

Work-up: Following the final reduction step, the reaction mixture is typically basified to neutralize any acid and then extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Washing: The combined organic layers are washed with water and brine to remove inorganic impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Chromatography: The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed to separate the desired product from any byproducts or unreacted starting materials.

-

Final Analysis: The purity of the final compound is confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

Caption: Self-validating system for the purification and characterization of the final product.

Applications in Research and Drug Development

While specific biological activity data for 3-Bromo-1-methyl-1H-indazol-6-amine is scarce in public literature, its structural motifs are present in numerous potent kinase inhibitors. Indazole derivatives are known to act as ATP-competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase domain.

The utility of this scaffold can be inferred from related molecules:

-

Kinase Inhibitor Scaffolds: The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors.[1]

-

Building Block for Complex Molecules: Substituted bromo-indazoles are routinely used in the synthesis of compounds for treating cancer, neurodegenerative disorders, and infectious diseases.[1][2] For example, the structurally related 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent.[8]

The amine at the 6-position allows for the attachment of solubilizing groups or pharmacophores that can occupy the solvent-exposed region of an ATP binding site, while the bromine at the 3-position allows for modification in the core ATP-binding region, making it an ideal intermediate for structure-activity relationship (SAR) studies.

Safe Handling and Storage

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Hazard Statements (Inferred from similar compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and potentially at reduced temperatures (2-8°C or -20°C) to prevent degradation.

References

- Li, W., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)

-

PubChemLite. (n.d.). 3-bromo-1h-indazol-6-amine (C7H6BrN3). Retrieved from [Link]

- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- Google Patents. (2009). WO 2009/144554 A1 - Indazole derivatives.

- Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15957-15967.

- Asad, N., et al. (2024).

- Ali, M. A., et al. (2022). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

- Zhang, Y., et al. (2023).

- Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

-

ChemSynthesis. (n.d.). 6-bromo-3-ethyl-1-methyl-1H-indazole. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1-methyl-1H-indazol-6-amine - CAS:1203181-56-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-Bromo-1-methyl-1H-indazol-6-amine | 1203181-56-9 [sigmaaldrich.com]

- 5. 1H-Indazol-3-amine, 6-bromo-1-methyl- | CymitQuimica [cymitquimica.com]

- 6. 6-bromo-1-methyl-1H-indazol-3-amine | 1214899-85-0 [chemicalbook.com]

- 7. PubChemLite - 3-bromo-1h-indazol-6-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of 3-Bromo-1-methyl-1H-indazol-6-amine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-indazol-6-amine, a substituted indazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in a variety of biologically active molecules. The specific substitution pattern of 3-Bromo-1-methyl-1H-indazol-6-amine suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API). Understanding its physicochemical properties, particularly solubility, is a critical first step in its development journey. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles.

Physicochemical Properties of 3-Bromo-1-methyl-1H-indazol-6-amine

A foundational understanding of the molecular characteristics of 3-Bromo-1-methyl-1H-indazol-6-amine is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 1203181-56-9 | [1][2] |

| Molecular Formula | C8H8BrN3 | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Predicted Solubility | Expected to have low aqueous solubility but be soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from related compounds[3] |

The presence of the bromine atom and the methyl group contributes to the lipophilicity of the molecule, while the amine and indazole nitrogen atoms can participate in hydrogen bonding, which may influence its solubility in protic solvents. The overall solubility will be a balance of these competing factors and the energetic cost of disrupting the crystal lattice.

The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical parameter in the drug discovery and development cascade.[4] It significantly influences:

-

Bioavailability: A drug must be in a dissolved state to be absorbed into the bloodstream.

-

Formulation Development: The choice of excipients and delivery systems is heavily dependent on the drug's solubility.

-

In vitro and in vivo assays: Accurate solubility data is crucial for designing meaningful biological experiments.[4]

A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[4]

Methodologies for Solubility Determination

There are two primary types of solubility testing employed in pharmaceutical research: kinetic and thermodynamic.[5]

-

Kinetic Solubility: This method measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when introduced into an aqueous buffer. It is a high-throughput screening method often used in the early stages of drug discovery.[5]

-

Thermodynamic (Equilibrium) Solubility: This method determines the concentration of a compound in a saturated solution at equilibrium with the solid phase. It is considered the "gold standard" for solubility measurement and is crucial for later-stage development and regulatory filings.[5][6]

Given the importance of obtaining fundamentally sound data for a compound like 3-Bromo-1-methyl-1H-indazol-6-amine, this guide will focus on the Thermodynamic Solubility Determination using the Shake-Flask Method .[6]

Experimental Protocol: Thermodynamic Solubility of 3-Bromo-1-methyl-1H-indazol-6-amine via the Shake-Flask Method

This protocol provides a detailed, step-by-step methodology for determining the equilibrium solubility of 3-Bromo-1-methyl-1H-indazol-6-amine.

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Reagents

-

3-Bromo-1-methyl-1H-indazol-6-amine (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-Bromo-1-methyl-1H-indazol-6-amine into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The time required may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully separate the supernatant (the clear, saturated solution) from the solid material. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter. It is important to ensure the filter material does not adsorb the compound.[7]

-

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Bromo-1-methyl-1H-indazol-6-amine of known concentrations in the same solvent.

-

Analyze both the standard solutions and the saturated supernatant samples by a suitable analytical method, such as HPLC-UV.[7]

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of 3-Bromo-1-methyl-1H-indazol-6-amine in the supernatant samples by interpolating their peak areas on the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

-

Report the solubility in units of µg/mL or mg/mL.

-

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 3-Bromo-1-methyl-1H-indazol-6-amine.

-

Always consult the Material Safety Data Sheet (MSDS) before use.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.[9][10]

-

Avoid contact with skin and eyes.[9]

Conclusion

While specific, publicly available solubility data for 3-Bromo-1-methyl-1H-indazol-6-amine is limited, this guide provides the necessary framework for researchers to confidently determine this critical parameter. By following the detailed protocol for the shake-flask method and adhering to good laboratory practices, scientists can generate accurate and reliable thermodynamic solubility data. This information is indispensable for advancing the research and development of any drug candidate, including those based on the promising indazole scaffold.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

-

Solubility Test | AxisPharm. (URL: [Link])

-

3-Bromo-1-methyl-1H-indazol-6-amine - CAS:1203181-56-9 - Sunway Pharm Ltd. (URL: [Link])

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: [Link])

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])

-

MSDS of 3-Bromo-1-methyl-1H-indazol-6-amine - Capot Chemical. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

Sources

- 1. 3-Bromo-1-methyl-1H-indazol-6-amine - CAS:1203181-56-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1203181-56-9|3-Bromo-1-methyl-1H-indazol-6-amine|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. capotchem.com [capotchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: 1H NMR Spectrum of 3-Bromo-1-methyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-methyl-1H-indazol-6-amine. Due to the absence of publicly available experimental data for this specific molecule, this guide presents a predicted spectrum based on the analysis of its regioisomer, 6-bromo-1-methyl-1H-indazol-3-amine, and established principles of NMR spectroscopy. It also includes a comprehensive experimental protocol for acquiring the 1H NMR spectrum and logical diagrams to illustrate structural relationships.

Predicted 1H NMR Data

The chemical shifts and coupling constants for 3-Bromo-1-methyl-1H-indazol-6-amine are predicted based on the known data for 6-bromo-1-methyl-1H-indazol-3-amine. The positions of the substituents significantly influence the electronic environment of the protons on the indazole ring system.

Reference Data: 1H NMR of 6-bromo-1-methyl-1H-indazol-3-amine [1]

-

Solvent: DMSO-d6

-

Frequency: 300 MHz

-

Chemical Shifts (δ) in ppm: 7.6 (s, 1H), 7.59 (d, 1H), 7.01 (d, 1H), 5.7 (s, 2H, -NH2), 3.75 (s, 3H, -CH3)

Predicted Data for 3-Bromo-1-methyl-1H-indazol-6-amine

The positions of the bromo and amino groups are swapped between the two isomers. In 3-Bromo-1-methyl-1H-indazol-6-amine, the electron-donating amino group at the 6-position and the electron-withdrawing bromo group at the 3-position will alter the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 | ~7.5 | d | ~8.5 |

| H-5 | ~6.8 | dd | ~8.5, ~1.5 |

| H-4 | ~7.2 | d | ~1.5 |

| N-CH3 | ~3.8 | s | - |

| NH2 | ~5.5 | s (broad) | - |

Rationale for Predictions:

-

H-7: Expected to be a doublet due to coupling with H-5. Its chemical shift will be downfield due to the anisotropic effect of the fused ring system.

-

H-5: Expected to be a doublet of doublets, coupling with both H-4 and H-7. The electron-donating amino group at C-6 will likely shift this proton upfield compared to the reference compound.

-

H-4: Expected to be a doublet with a small coupling constant from meta-coupling with H-5.

-

N-CH3: This singlet's chemical shift is influenced by its attachment to the nitrogen within the heterocyclic ring.

-

NH2: The protons of the amine group are typically observed as a broad singlet and can exchange with residual water in the solvent, affecting their chemical shift and peak shape.

Experimental Protocol: 1H NMR Spectroscopy

This section details a standard procedure for the acquisition of a 1H NMR spectrum for a substituted indazole compound like 3-Bromo-1-methyl-1H-indazol-6-amine.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid 3-Bromo-1-methyl-1H-indazol-6-amine. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube. DMSO-d6 is often suitable for indazole derivatives. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. Instrumentation and Parameters: a. Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended. b. Temperature: Standard room temperature (e.g., 298 K). c. Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16 to 64 scans, depending on the sample concentration.

- Relaxation Delay (d1): 1-2 seconds.

- Acquisition Time (aq): 3-4 seconds.

- Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the peaks to determine the relative number of protons. e. Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Visualization of Structural Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of 3-Bromo-1-methyl-1H-indazol-6-amine.

Caption: Workflow for 1H NMR spectral analysis.

References

Spectroscopic and Technical Profile of 3-Bromo-1-methyl-1H-indazol-6-amine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-1-methyl-1H-indazol-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a compilation of available and predicted data, along with generalized experimental protocols to support research and development activities.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-1-methyl-1H-indazol-6-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | H-4 |

| ~6.8 - 6.9 | dd | 1H | H-5 |

| ~6.5 - 6.6 | d | 1H | H-7 |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -CH₃ |

Note: Predicted values are based on established substituent effects on the indazole ring system. The broad singlet for the amine protons is characteristic and its chemical shift can be solvent-dependent.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-1-methyl-1H-indazol-6-amine

| Chemical Shift (δ) ppm | Assignment |

| ~148 - 150 | C-6 |

| ~141 - 143 | C-7a |

| ~122 - 124 | C-3a |

| ~120 - 122 | C-4 |

| ~115 - 117 | C-5 |

| ~110 - 112 | C-3 |

| ~95 - 97 | C-7 |

| ~35 - 37 | -CH₃ |

Note: These chemical shifts are estimations derived from known ¹³C NMR data of substituted indazoles.

Table 3: Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ | 225.9974 |

Source: Predicted data from computational tools[1]. The presence of a bromine atom would result in a characteristic M+2 isotopic peak of nearly equal intensity. For comparison, the isomer 6-bromo-1-methyl-1H-indazol-3-amine shows an M+ peak at m/z 226 and an M+2 peak at m/z 228[2].

Table 4: Predicted Infrared (IR) Absorption Bands for 3-Bromo-1-methyl-1H-indazol-6-amine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch of -CH₃ |

| 1620 - 1580 | N-H bend (scissoring) of -NH₂ |

| 1600 - 1450 | Aromatic C=C ring stretch |

| 1300 - 1200 | C-N stretch (aromatic amine) |

| 850 - 750 | C-H out-of-plane bend |

| 600 - 500 | C-Br stretch |

Note: These are expected absorption ranges for the functional groups present in the molecule.

Experimental Protocols

While a specific protocol for the synthesis and spectroscopic analysis of 3-Bromo-1-methyl-1H-indazol-6-amine is not detailed in the available literature, a general methodology can be inferred from procedures for related compounds.

General Synthesis

The synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine would likely proceed through a multi-step sequence starting from a suitable substituted aniline or indazole precursor. Key transformations could include bromination, methylation, and the introduction of the amine functionality, potentially via nitration followed by reduction. Purification of the final product would typically be achieved through column chromatography on silica gel, followed by recrystallization.

Spectroscopic Analysis Workflow

The following outlines a standard workflow for the spectroscopic characterization of the synthesized compound.

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. Additional experiments such as COSY, HSQC, and HMBC may be performed for unambiguous assignment of all signals.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Signaling Pathways and Logical Relationships

The utility of 3-Bromo-1-methyl-1H-indazol-6-amine often lies in its role as a key intermediate in the synthesis of more complex molecules with potential biological activity, such as kinase inhibitors. The logical relationship for its application in drug discovery is outlined below.

Caption: Logical workflow for the use of the title compound in drug discovery.

References

synthesis pathway for 3-Bromo-1-methyl-1H-indazol-6-amine

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine: A Key Building Block for Modern Drug Discovery

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and capacity for hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents, including clinically approved drugs like the kinase inhibitors Pazopanib and Axitinib.[1][2] Substituted indazoles exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4]

3-Bromo-1-methyl-1H-indazol-6-amine, in particular, represents a highly versatile intermediate for drug development professionals. The strategic placement of its functional groups offers a trivalent handle for chemical modification:

-

The 6-amino group provides a crucial attachment point for pharmacophores that can interact with the active sites of biological targets.

-

The 3-bromo atom serves as a versatile synthetic handle, ideal for introducing molecular diversity through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[5]

-

The N1-methyl group can enhance metabolic stability, improve solubility, and fine-tune the electronic properties of the molecule.[5]

This guide, designed for researchers and drug development scientists, provides a comprehensive, field-proven pathway for the synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Overview

A robust and efficient synthesis of the target molecule can be achieved via a four-step sequence starting from the commercially available 6-nitro-1H-indazole. The chosen strategy prioritizes the management of regioselectivity and functional group compatibility.

The overall synthetic workflow is outlined below. The rationale involves an initial N-methylation, followed by a regioselective bromination at the C3 position, and concludes with the reduction of the nitro group to the target amine. This sequence is deliberate: performing the nitro reduction as the final step prevents potential complications and side reactions that the more reactive amine group could undergo during the preceding bromination and methylation steps.

Caption: Proposed four-step synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine.

Detailed Synthetic Pathway and Mechanistic Insights

Step 1: Regioselective N1-Methylation of 6-Nitro-1H-indazole

The methylation of an unsymmetrical indazole presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position of the pyrazole ring. For many kinase inhibitor scaffolds, the N1-substituted isomer is the desired, biologically active regioisomer.

-

Expertise & Causality: The outcome of the methylation is highly dependent on the reaction conditions. The N1-proton is generally more acidic, but the N2-anion is often more sterically accessible.

-

Kinetic vs. Thermodynamic Control: Methylation under neutral or weakly basic conditions often yields the N2-methyl derivative as the kinetically favored product.[6]

-

Thermodynamic Favorability: To selectively obtain the thermodynamically more stable N1-isomer, a strong, non-nucleophilic base is employed in an aprotic solvent. Sodium hydride (NaH) in tetrahydrofuran (THF) is the system of choice.[7][8] NaH irreversibly deprotonates the indazole, forming the indazolide anion. In this state, the system can equilibrate to the more stable N1-anion before the methylating agent (methyl iodide) is introduced, thus favoring the formation of the N1-methylated product.[7][9]

-

Caption: N-Methylation regioselectivity is controlled by favoring the thermodynamic N1-anion.

Step 2: Electrophilic Bromination of 1-Methyl-6-nitro-1H-indazole

With the N1-position protected by a methyl group, the subsequent electrophilic substitution is directed to the heterocyclic ring. The C3 position of the indazole nucleus is electron-rich and is the most common site for electrophilic attack.

-

Expertise & Causality: The N1-methyl group is electron-donating, further activating the pyrazole ring towards electrophilic substitution. The C3 position is analogous to the pyrrolic C2 position, which is highly susceptible to electrophiles. A solution of bromine in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a suitable medium for the reaction, facilitating the formation of the electrophilic bromine species and leading to the desired 3-bromo derivative in high yield. This method has been successfully applied to the C3-bromination of other nitro-substituted indazoles.[10]

Step 3: Reduction of the 6-Nitro Group to 6-Amine

The final step is the conversion of the aromatic nitro group to the corresponding primary amine. This is a standard transformation in organic synthesis, but the choice of reducing agent is critical to ensure chemoselectivity.

-

Trustworthiness & Self-Validation: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a clean and effective method for nitro reduction, it carries a risk of dehalogenation, where the bromine atom at C3 could be reductively cleaved.[11] To avoid this potential side reaction and ensure the integrity of the final product, a metal-acid reducing system is a more robust choice. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (ethanol with concentrated HCl) is a classic and highly reliable method for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides.[11][12] The reaction proceeds cleanly, and the resulting amine can be isolated after neutralization and extraction.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for each step of the synthesis, based on analogous transformations reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield | Reference(s) |

| 1 | N1-Methylation | 6-Nitro-1H-indazole | NaH, CH₃I | THF | 0 to RT | 12-16 | 70-85% | [7][8] |

| 2 | C3-Bromination | 1-Methyl-6-nitro-1H-indazole | Br₂ | DMF | RT | 2-4 | ~95% | [10] |

| 3 | Nitro Reduction | 3-Bromo-1-methyl-6-nitro-1H-indazole | SnCl₂·2H₂O, HCl | Ethanol | 60-70 | 2-3 | 85-95% | [11][12] |

Experimental Protocols

Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Methyl-6-nitro-1H-indazole

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF.

-

Indazole Addition: Dissolve 6-nitro-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

-

Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Cessation of hydrogen gas evolution indicates complete formation of the anion.

-

Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-6-nitro-1H-indazole as a solid.[8]

Protocol 2: Synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-6-nitro-1H-indazole (1.0 equivalent) in N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material).

-

Bromine Addition: To this solution, add a solution of bromine (Br₂, 1.1 equivalents) in DMF dropwise at room temperature over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts.

-

Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield 3-bromo-1-methyl-6-nitro-1H-indazole.[10]

Protocol 3: Synthesis of 3-Bromo-1-methyl-1H-indazol-6-amine

-

Reaction Setup: To a round-bottom flask, add 3-bromo-1-methyl-6-nitro-1H-indazole (1.0 equivalent) and tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents).

-

Solvent Addition: Add ethanol (20 mL per 1 g of starting material) followed by concentrated hydrochloric acid (HCl, 10 mL per 1 g of starting material).

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor by TLC until the starting material has been completely consumed.

-

Neutralization: Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is basic (pH > 8).

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of ethanol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel or recrystallization to yield the final product, 3-Bromo-1-methyl-1H-indazol-6-amine.[11]

Conclusion

The synthetic pathway detailed in this guide provides a logical, robust, and reproducible method for the preparation of 3-Bromo-1-methyl-1H-indazol-6-amine, a key intermediate for pharmaceutical research. By understanding the mechanistic principles behind critical steps, such as the regioselective N-methylation and chemoselective nitro reduction, researchers can confidently and efficiently synthesize this valuable building block. This protocol, grounded in established chemical literature, serves as a self-validating system, empowering scientists to accelerate the discovery and development of next-generation indazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-1-methyl-1H-indazol-6-amine

This guide provides an in-depth analysis of the safety and handling protocols for 3-Bromo-1-methyl-1H-indazol-6-amine (CAS No. 1203181-56-9). As a specialized heterocyclic amine, this compound is increasingly utilized in medicinal chemistry and drug discovery programs. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including halogenated indazoles and aromatic amines, to establish a robust framework for its safe utilization in a research environment. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Hazard Identification and Risk Assessment

The primary step in ensuring laboratory safety is a thorough understanding of the potential hazards associated with a chemical. Based on the toxicological data of close structural analogs, 3-Bromo-1-methyl-1H-indazol-6-amine should be handled as a hazardous substance.

GHS Classification (Inferred)

The hazard classification for this compound is inferred from related molecules like 3-Bromo-1H-indazol-6-amine and 6-Bromo-1-methyl-1H-indazole.[1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific target organ toxicity – single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

Pictogram:

Signal Word: Warning

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The presence of the bromo- and amino- functional groups on the indazole scaffold are the primary drivers of this toxicological profile. Aromatic amines are known for their potential to cause skin sensitization and irritation, while halogenated compounds can exhibit varying degrees of toxicity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling is the implementation of a multi-layered safety approach, starting with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of 3-Bromo-1-methyl-1H-indazol-6-amine solid, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[3] This is the most critical engineering control to prevent the inhalation of fine dust particles or vapors.[3]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.[1]

-

Eyewash Stations and Safety Showers: These must be readily accessible and located close to the workstation where the compound is handled.[1]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

| PPE Item | Specification | Rationale and Purpose |

| Eye Protection | Tightly fitting safety goggles or a face shield.[3][4] | To protect against splashes of solutions or accidental projection of solid particles into the eyes.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | To prevent direct skin contact. Given that the compound is classified as a skin irritant, this is a mandatory requirement.[3] |

| Body Protection | A lab coat or a chemical-resistant apron.[3] | To protect personal clothing from contamination.[3] |

| Respiratory Protection | A respirator may be necessary if dust is generated and engineering controls are insufficient.[3] | To prevent the inhalation of dust or aerosols, especially when handling larger quantities or if the fume hood is not functioning optimally.[3] |

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is paramount to mitigating risks.

Handling

-

Wash hands thoroughly after handling the compound.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use only in a well-ventilated area or under a chemical fume hood.[1][3]

-

Minimize dust generation and accumulation.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]

-

Keep in a dark place under an inert atmosphere, at 2-8°C for optimal stability.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[1][3]

Disposal

The primary recommended method for the disposal of 3-Bromo-1-methyl-1H-indazol-6-amine is through a licensed professional waste disposal service.[3]

-

Segregation and Storage:

-

Waste Collection:

-

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[3]

-

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of 3-Bromo-1-methyl-1H-indazol-6-amine.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5][6] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[1][4]

-

Environmental Precautions: Should not be released into the environment. Do not let the product enter drains.[1]

-

Methods for Containment and Clean-up:

The following diagram outlines the emergency response protocol for a spill.

Caption: Emergency response protocol for a spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][4]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[1]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[1]

Physical and Chemical Properties

While a complete dataset for 3-Bromo-1-methyl-1H-indazol-6-amine is not available, the properties of closely related compounds provide useful context.

| Property | Value (Analog Compound) | Reference Compound |

| Molecular Formula | C8H8BrN3 | 3-Bromo-1-methyl-1H-indazol-6-amine |

| Molecular Weight | 226.07 g/mol | 3-Bromo-1-methyl-1H-indazol-6-amine[7] |

| Physical Form | Solid | 6-Bromo-1-methyl-1H-indazole, 3-Bromo-1H-indazol-6-amine |

| Appearance | Pale-yellow to Yellow-brown Solid | 3-Bromo-1H-indazol-6-amine |

| Storage Temperature | 2-8°C, under inert atmosphere | 3-Bromo-1H-indazol-6-amine |

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Possibility of Hazardous Reactions: None under normal processing.[1]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and amines.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen bromide.[1]

References

- Acros Organics. (2021, December 28).

-

PubChem. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675. Retrieved from [Link]

- BenchChem. (2025). Navigating the Safe Disposal of 6-Bromo-1-methyl-1h-indazol-4-amine: A Procedural Guide.

-

Cenmed. 3-bromo-1-methyl-1H-indazol-6-amine (C007B-570233). Retrieved from [Link]

- Fisher Scientific. (2024, March 29).

- Fisher Scientific. (2025, December 22).

-

BIOFOUNT. 1092351-47-7|3-Bromo-1-methyl-1H-indazol-4-amine. Retrieved from [Link]

- CDH Fine Chemical.

-

PubChem. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 28).

- Spectrum Chemical. (2022, March 2).

- Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.

- Fisher Scientific. (2023, October 11).

-

Sunway Pharm Ltd. 3-Bromo-1-methyl-1H-indazol-6-amine - CAS:1203181-56-9. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. 1H-Indazol-3-amine, 6-bromo-1-methyl- | CymitQuimica [cymitquimica.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

material safety data sheet for 3-Bromo-1-methyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Chemical Identification and Physical Properties

3-Bromo-1-methyl-1H-indazol-6-amine is a heterocyclic aromatic compound. Its chemical structure and properties are summarized below.

| Property | Data | Source |

| CAS Number | 1203181-56-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C8H8BrN3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 226.07 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Physical Form | Solid, Pale-yellow to Yellow-brown Powder | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Toxicological Information and Hazard Classification

Quantitative toxicological data for 3-Bromo-1-methyl-1H-indazol-6-amine, such as LD50 values, are not available in the public domain. However, based on classifications for this compound and structurally similar chemicals, it is considered hazardous.

| Hazard Classification | GHS Hazard Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | --INVALID-LINK-- |

| Skin Corrosion/Irritation | H315: Causes skin irritation | --INVALID-LINK-- |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | --INVALID-LINK-- |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | --INVALID-LINK-- |

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the hazardous nature of 3-Bromo-1-methyl-1H-indazol-6-amine, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling solid, irritant chemicals.

Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of contamination, an apron or chemical-resistant suit may be necessary.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Handling Procedures

-

Preparation: Before handling, ensure that an appropriate spill kit is readily available. Designate a specific area within the fume hood for handling the compound.

-

Weighing: To prevent the generation of dust, weigh the compound carefully. If possible, use a balance with a draft shield.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Waste Disposal: All waste materials contaminated with 3-Bromo-1-methyl-1H-indazol-6-amine should be treated as hazardous waste and disposed of in a properly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

-

Decontamination: Clean all contaminated surfaces with an appropriate solvent, followed by soap and water.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

Safe Handling Workflow

GHS Hazards and Recommended PPE

A Comprehensive Technical Guide to the Stability and Storage of 3-Bromo-1-methyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the critical stability and storage considerations for 3-Bromo-1-methyl-1H-indazol-6-amine (CAS No. 1203181-56-9)[1][2]. As a key intermediate and building block in medicinal chemistry and drug discovery, understanding its intrinsic stability and potential degradation pathways is paramount for ensuring the integrity, reproducibility, and success of research and development endeavors. This document synthesizes information from available safety data sheets, analogous substituted indazole compounds, and fundamental principles of chemical stability to provide field-proven insights and actionable protocols. We will explore the optimal storage conditions, potential degradation mechanisms, and methodologies for conducting forced degradation studies to establish a comprehensive stability profile.

Introduction to 3-Bromo-1-methyl-1H-indazol-6-amine: A Chemist's Perspective

3-Bromo-1-methyl-1H-indazol-6-amine is a substituted indazole, a class of heterocyclic compounds of significant interest in pharmacology due to their diverse biological activities[3][4]. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring[5]. The specific substitution pattern of 3-Bromo-1-methyl-1H-indazol-6-amine, featuring a bromine atom at the 3-position, a methyl group on the indazole nitrogen, and an amine group at the 6-position, imparts distinct chemical properties that influence its reactivity and stability.

The presence of the amine group makes the molecule susceptible to oxidation, while the carbon-bromine bond can be labile under certain conditions, such as exposure to light[6]. The indazole ring itself can be subject to electrophilic attack and potential ring-opening under harsh acidic or basic conditions[5][6]. Therefore, a thorough understanding of these structural liabilities is crucial for its proper handling and storage.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 3-Bromo-1-methyl-1H-indazol-6-amine, adherence to strict storage and handling protocols is essential. The following recommendations are based on information for structurally similar indazole derivatives and general best practices for handling sensitive organic compounds.

Optimal Storage Conditions

Based on available data for similar compounds, the following storage conditions are recommended to minimize degradation:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. While some related compounds are stored at room temperature, refrigeration provides an additional layer of protection for long-term storage. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The amine functionality is susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen[7]. |

| Light | Protection from Light (Amber Vial/Dark Place) | Aromatic bromine compounds can be photolabile. Protection from light prevents photolytic cleavage of the C-Br bond[6][7][8]. |

| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis and potential degradation accelerated by moisture[6][7]. |

Safe Handling Procedures

Proper handling is critical to prevent contamination and degradation, as well as to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves[9][10].

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors[7][10].

-

Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the material[7][10].

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation[6][11].

Potential Degradation Pathways

Understanding the potential degradation pathways of 3-Bromo-1-methyl-1H-indazol-6-amine is fundamental to developing stability-indicating analytical methods and ensuring the quality of the material over time. Based on its chemical structure, the following degradation pathways are plausible:

Figure 1. Potential Degradation Pathways for 3-Bromo-1-methyl-1H-indazol-6-amine.

-

Oxidative Degradation: The exocyclic amine group is a primary site for oxidation, which can lead to the formation of colored impurities. The indazole ring itself can also be oxidized, potentially forming N-oxides[6].

-

Hydrolytic Degradation: Under strongly acidic or basic conditions, the amine group could potentially be hydrolyzed, although this is generally less common for aromatic amines. More likely is the potential for ring-opening of the indazole nucleus under harsh hydrolytic stress[6].

-

Photolytic Degradation: Aromatic bromo compounds are known to be susceptible to photodecomposition. Exposure to UV or high-intensity visible light can cause cleavage of the carbon-bromine bond, leading to de-brominated impurities[6].

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. Hazardous decomposition products could include carbon oxides, nitrogen oxides, and hydrogen bromide[6][11].

Experimental Workflow for Forced Degradation Studies

To experimentally determine the stability of 3-Bromo-1-methyl-1H-indazol-6-amine and identify its degradation products, a forced degradation study is recommended. The following is a generalized protocol that can be adapted as needed.

Figure 2. Experimental Workflow for Forced Degradation Studies.

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a stock solution of 3-Bromo-1-methyl-1H-indazol-6-amine at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol[6].

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M NaOH before analysis[6].

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M HCl before analysis[6].

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light[6].

-

-

Photolytic Degradation:

-

Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source.

-

Run a control sample in parallel, wrapped in aluminum foil to protect it from light[6].

-

-

Thermal Degradation:

-

Solution: Heat 1 mL of the stock solution at 80°C for 48 hours.

-

Solid State: Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days[6].

-

-

Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

-

Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products and propose their structures[6].

-

Conclusion

The stability of 3-Bromo-1-methyl-1H-indazol-6-amine is a critical factor that can influence the outcomes of research and development projects. By adhering to the recommended storage conditions of a cool, dark, dry, and inert environment, the integrity of this compound can be maintained. The potential for oxidative, hydrolytic, photolytic, and thermal degradation should be recognized, and appropriate handling procedures must be followed. The provided forced degradation study protocol offers a robust framework for experimentally determining the stability profile of this important molecule, enabling researchers to proceed with confidence in their work.

References

-

Capot Chemical. (2011, March 22). MSDS of 3-Bromo-1-methyl-1H-indazol-6-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methyl-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 3-Bromo-1-methyl-1H-indazol-4-amine. Retrieved from [Link]

-

Angene Chemical. (2025, September 3). Safety Data Sheet - 5-Bromo-1H-Indazol-7-Amine. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 3-Bromo-1-methyl-1H-indazol-6-amine. Retrieved from [Link]

-

Cenmed. (n.d.). 3-bromo-1-methyl-1H-indazol-6-amine (C007B-570233). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Arora, P. K. (2012). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. Retrieved from [Link]

-

Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved from [Link]

-

Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed. Retrieved from [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. 3-Bromo-1-methyl-1H-indazol-6-amine - CAS:1203181-56-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. 1092351-47-7|3-Bromo-1-methyl-1H-indazol-4-amine|3-Bromo-1-methyl-1H-indazol-4-amine|-范德生物科技公司 [bio-fount.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

chemical structure and IUPAC name of 3-Bromo-1-methyl-1H-indazol-6-amine

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-1H-indazol-6-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, serving as a critical resource for professionals in the field. The indazole scaffold is a privileged structure in drug development, known for its role in potent and selective kinase inhibitors.[1][2]

Chemical Structure and IUPAC Nomenclature

The foundational identity of the compound is established by its structure and formal name.

IUPAC Name: 3-bromo-1-methyl-1H-indazol-6-amine[3][4]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of 3-Bromo-1-methyl-1H-indazol-6-amine is provided below. These parameters are essential for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN₃ | PubChem[4], Sunway Pharm Ltd[5] |

| Molecular Weight | 226.07 g/mol | Sunway Pharm Ltd[5] |

| Monoisotopic Mass | 224.99016 Da | PubChem[4] |

| CAS Number | 1203181-56-9 | Cenmed[3], Sunway Pharm Ltd[5] |

| Isomeric SMILES | CN1C2=C(C=CC(=C2)N)C(=N1)Br | Cenmed[3], PubChem[4] |

| InChI Key | JVIGJNCYOXHIBK-UHFFFAOYSA-N | PubChem[4] |

| Predicted XLogP | 1.9 | PubChem[4] |

| Appearance | Solid (predicted) | CymitQuimica[6] |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic protocols for 3-Bromo-1-methyl-1H-indazol-6-amine are not extensively published, a plausible multi-step synthetic workflow can be constructed based on established methodologies for analogous indazole derivatives.[7] The following protocols are generalized and may require optimization for specific laboratory conditions.

Protocol 1: Plausible Synthesis of the Indazole Core

A common approach to synthesizing the indazole core involves the cyclization of a substituted aniline precursor.[7]

-

Diazotization: A substituted aniline is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.

-

Intramolecular Cyclization: The diazonium salt undergoes intramolecular cyclization to form the bicyclic indazole ring system.

-

Functional Group Introduction: The required bromo and amino functionalities are introduced. This is often achieved through a sequence of nitration, reduction, and bromination, where the order of steps is crucial for achieving the desired regiochemistry.[7]